molecular formula C13H18ClFN2O3S B2604319 1-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol CAS No. 1396678-00-4

1-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol

Cat. No. B2604319
CAS RN: 1396678-00-4
M. Wt: 336.81
InChI Key: KNDRVRIYHFJTKH-UHFFFAOYSA-N
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Description

1-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol, commonly known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. CFPP belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic applications.

Scientific Research Applications

Antitumor Activity

A study on novel pyrimidinyl pyrazole derivatives, including compounds with 3-fluoro-5-substituted phenylpiperazinyl groups, demonstrated potent cytotoxicity against various tumor cell lines both in vitro and in vivo. Specifically, compounds with the 3-fluoro-5-substituted phenylpiperazinyl group exhibited significant cytotoxicity, suggesting potential antitumor applications (Naito et al., 2005).

Antiplasmodial Activity

Research on piperazine and pyrrolidine derivatives identified compounds with antiplasmodial activity against the chloroquine-resistant strain of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluorine atom was crucial for this activity, highlighting the potential for antimalarial applications (Mendoza et al., 2011).

Photostability Studies

The photochemical behavior of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (a compound structurally related to the chemical of interest) was investigated, revealing insights into its stability and reactivity under light exposure. This research provides valuable information for the development of light-sensitive pharmaceuticals (Mella et al., 2001).

Antibacterial and Antifungal Activities

The synthesis and evaluation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives showed that some compounds exhibited notable antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Wu Qi, 2014).

Antidepressant and Antianxiety Activities

A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and evaluated for their antidepressant and antianxiety activities. Some compounds significantly reduced the duration of immobility times and showed notable antianxiety activity, suggesting their potential use in treating mood disorders (Kumar et al., 2017).

properties

IUPAC Name

1-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O3S/c1-10(18)9-16-4-6-17(7-5-16)21(19,20)11-2-3-13(15)12(14)8-11/h2-3,8,10,18H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDRVRIYHFJTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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